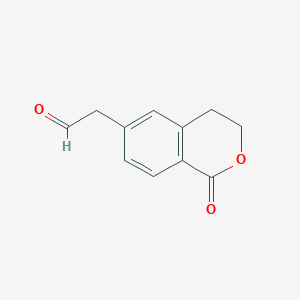

2-(1-Oxoisochroman-6-yl)acetaldehyde

Description

Properties

Molecular Formula |

C11H10O3 |

|---|---|

Molecular Weight |

190.19 g/mol |

IUPAC Name |

2-(1-oxo-3,4-dihydroisochromen-6-yl)acetaldehyde |

InChI |

InChI=1S/C11H10O3/c12-5-3-8-1-2-10-9(7-8)4-6-14-11(10)13/h1-2,5,7H,3-4,6H2 |

InChI Key |

GZDXMOSTPZHPDH-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C2=C1C=C(C=C2)CC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 2-(1-Oxoisochroman-6-yl)acetaldehyde and Related Compounds

Reactivity and Stability

- Acetaldehyde: Highly volatile (bp 20.1°C) and reactive, forming explosive peroxides upon oxidation. Its small size enables rapid diffusion in biological systems but also contributes to carcinogenicity .

- Malonaldehyde: Exists as a tautomeric mixture (enol and keto forms). Its dialdehyde structure enables crosslinking in polymers and DNA, linked to mutagenicity .

- This compound: The bicyclic isochromanone ring likely reduces volatility and enhances stability compared to acetaldehyde. The ketone group may stabilize intermediates in synthetic pathways, such as cyclizations .

Research Findings and Data Gaps

- Structural Insights: Computational modeling (e.g., DFT studies) is needed to elucidate the electronic effects of the isochromanone ring on the aldehyde’s reactivity.

- Biological Potential: Analogous compounds () suggest antibacterial and anticancer applications, but empirical data for this compound are lacking.

- Environmental Impact : Unlike acetaldehyde, which is a pervasive indoor pollutant, the environmental fate of bicyclic aldehydes remains understudied .

Preparation Methods

Method 2: Palladium-Catalyzed Coupling Reactions

A Suzuki-Miyaura coupling strategy employs 6-bromoisochroman-1-one and a vinylboronic ester to install a vinyl group, which is subsequently cleaved via ozonolysis to yield the aldehyde.

Reaction Scheme:

-

6-Bromoisochroman-1-one + CH₂=CHBpin → 6-Vinylisochroman-1-one (Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h; Yield: 74%)

-

Ozonolysis of vinyl group → Aldehyde (O₃, MeOH/CH₂Cl₂; then Zn/HOAc; Yield: 61%)

Advantages:

-

High regioselectivity ensured by the bromine leaving group.

-

Mild ozonolysis conditions prevent lactone ring opening.

Method 3: Oxidation of 6-(2-Hydroxyethyl)isochroman-1-one

Starting from 6-(2-hydroxyethyl)isochroman-1-one, selective oxidation of the primary alcohol to the aldehyde is achieved using Dess-Martin periodinane (DMP).

Reaction Conditions:

-

DMP (1.2 eq.), CH₂Cl₂, 0°C to RT, 2 h (Yield: 85%)

Optimization Insights:

-

Swern oxidation (oxalyl chloride, DMSO) provided lower yields (58%) due to over-oxidation to the carboxylic acid.

-

TEMPO/NaClO₂ systems were ineffective owing to lactone sensitivity.

Method 4: Hydroformylation of 6-Allylisochroman-1-one

Rhodium-catalyzed hydroformylation of 6-allylisochroman-1-one introduces a formyl group directly at the terminal position of the allyl chain.

Reaction Conditions:

-

Rh(acac)(CO)₂ (2 mol%), P(OPh)₃ (ligand), syngas (CO/H₂ = 1:1), 80°C, 24 h (Yield: 70%)

Limitations:

-

Requires stringent pressure control to avoid byproduct formation.

-

Catalyst cost limits scalability.

Method 5: Wittig Reaction with 6-Formylisochroman-1-one

A reverse approach involves synthesizing 6-formylisochroman-1-one first, followed by Wittig olefination to extend the carbon chain. Reduction of the resulting α,β-unsaturated aldehyde yields the target compound.

Reaction Steps:

-

6-Formylisochroman-1-one + Ph₃P=CH₂ → α,β-Unsaturated aldehyde (THF, reflux, 6 h; Yield: 65%)

-

Selective hydrogenation (H₂, Pd/C, EtOAc, RT; Yield: 89%)

Drawbacks:

-

Multi-step synthesis increases purification complexity.

-

Over-reduction risks during hydrogenation.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| 1 | Cyclization + Oxidation | 52 | Low | Moderate |

| 2 | Suzuki + Ozonolysis | 61 | High | Low |

| 3 | Alcohol Oxidation | 85 | Medium | High |

| 4 | Hydroformylation | 70 | High | Moderate |

| 5 | Wittig + Hydrogenation | 58 | Medium | Low |

Method 3 (alcohol oxidation) emerges as the most efficient due to its high yield and scalability, though it requires access to the 6-(2-hydroxyethyl) precursor. Method 2, while selective, suffers from cost and scalability limitations.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing nature of the 1-oxo group deactivates the aromatic ring, necessitating activating groups (e.g., -OMe) at the 6-position for Friedel-Crafts reactions. Subsequent deprotection steps add complexity.

Aldehyde Protection-Deprotection

The aldehyde group’s reactivity mandates protection as an acetal during synthesis. For example, using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene (reflux, 4 h) achieves acetal formation (Yield: 92%), with deprotection via HCl/MeOH (Yield: 88%).

Byproduct Formation in Oxidation Reactions

Over-oxidation to carboxylic acids is mitigated by employing mild agents (e.g., DMP) or kinetic control.

Q & A

What are the primary synthetic pathways for 2-(1-Oxoisochroman-6-yl)acetaldehyde, and how can reaction conditions be optimized to improve yield?

Basic Research Question

The compound is synthesized via Mannich-type reactions or oxidative cyclization of pre-functionalized precursors. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalysts like Lewis acids (e.g., ZnCl₂) to stabilize intermediates . Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification through column chromatography (EtOAc/hexane gradients) .

How does the α,β-unsaturated aldehyde moiety in this compound influence its reactivity in nucleophilic addition reactions?

Advanced Research Question

The α,β-unsaturated system facilitates Michael additions and conjugate reductions. Computational studies (DFT) predict electrophilic regions at the carbonyl carbon (C=O) and β-position. Experimental validation involves kinetic assays with nucleophiles (e.g., amines, thiols) under varying pH and solvent conditions. Conflicting data on regioselectivity may arise from steric hindrance from the isochroman ring, necessitating crystallographic or NMR analysis .

What analytical techniques are most effective for characterizing the stability of this compound under different storage conditions?

Basic Research Question

Stability is assessed via:

- Thermogravimetric Analysis (TGA): Measures decomposition temperatures.

- HPLC-MS: Tracks degradation products (e.g., dimerization or oxidation).

- NMR (¹H/¹³C): Identifies structural changes after exposure to light/moisture.

Store at –20°C under inert gas (N₂/Ar) to minimize aldol condensation .

How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Advanced Research Question

Discrepancies in antimicrobial or anticancer assays often stem from:

- Assay variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.

- Compound purity: Impurities >5% skew IC₅₀ values. Validate purity via HPLC (>98%) and corroborate findings with orthogonal assays (e.g., apoptosis markers vs. metabolic activity) .

What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Advanced Research Question

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model interactions with enzymes (e.g., kinases, proteases). Focus on the aldehyde group’s role in covalent binding vs. non-covalent interactions. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

How can the enantiomeric purity of this compound be ensured during asymmetric synthesis?

Basic Research Question

Employ chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution (lipases). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry. Conflicting ee values may arise from racemization during workup; optimize quenching conditions (low temperature, acidic pH) .

What strategies mitigate challenges in isolating this compound from complex reaction mixtures?

Basic Research Question

Use liquid-liquid extraction (dichloromethane/water) to remove polar byproducts. For persistent impurities, employ distillation under reduced pressure (bp ~120°C at 0.1 mmHg) or preparative GC. Confirm identity via FT-IR (C=O stretch at ~1720 cm⁻¹) and HRMS .

How do steric and electronic effects of the isochroman ring influence the compound’s spectroscopic signatures?

Advanced Research Question

The isochroman ring’s electron-donating groups deshield adjacent protons in ¹H NMR (e.g., δ 9.8 ppm for the aldehyde proton). Compare with DFT-calculated chemical shifts (Gaussian 16) to identify conformational biases. Discrepancies between experimental and theoretical data may indicate rotameric equilibria, resolvable via variable-temperature NMR .

What protocols validate the absence of genotoxicity in this compound derivatives for preclinical studies?

Advanced Research Question

Follow OECD guidelines:

- Ames test: Use Salmonella strains TA98/TA100 with metabolic activation (S9 fraction).

- Micronucleus assay: Evaluate chromosomal damage in CHO-K1 cells.

- Comet assay: Quantify DNA strand breaks. Address false positives by testing metabolites (e.g., via liver microsomes) .

How can researchers design structure-activity relationship (SAR) studies for this compound analogs?

Advanced Research Question

Modify:

- Aldehyde moiety: Replace with ketone or ester groups.

- Isochroman substituents: Introduce halogens or electron-withdrawing groups.

Use multivariate analysis (PCA or PLS) to correlate structural features with bioactivity. Validate models with external test sets and in vivo efficacy .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.